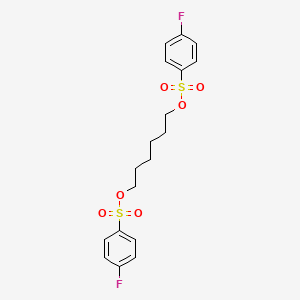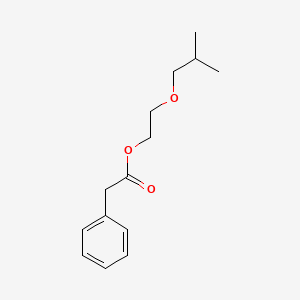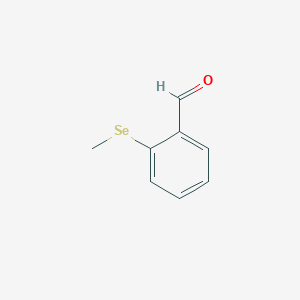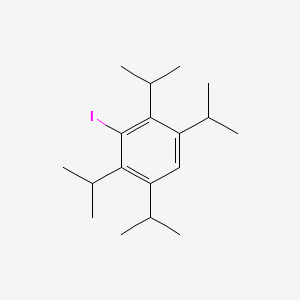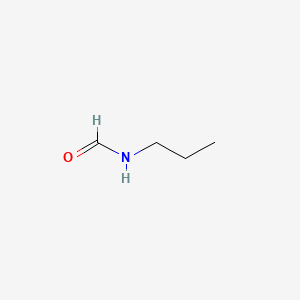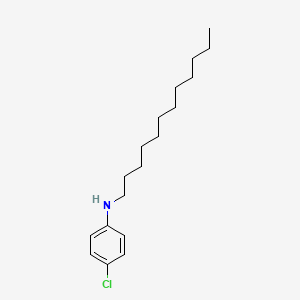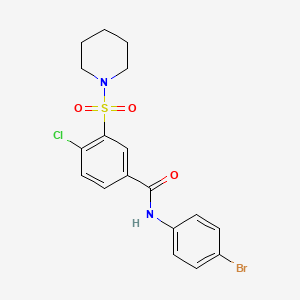
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione is an organic compound with the molecular formula C12H12Cl2N2O2 It is a derivative of pyrrolidine and is characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione typically involves the reaction of 3,3-dichloro-1,4-dimethyl-4-phenylpyrrolidine with an appropriate oxidizing agent. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of less chlorinated or dechlorinated products.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione: Characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group.
This compound: Similar structure but with different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine atoms and a phenyl group may enhance its reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
5685-29-0 |
|---|---|
Fórmula molecular |
C12H11Cl2NO2 |
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
3,3-dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H11Cl2NO2/c1-11(8-6-4-3-5-7-8)9(16)15(2)10(17)12(11,13)14/h3-7H,1-2H3 |
Clave InChI |
WRIFYWIRHXQWQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)C1(Cl)Cl)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


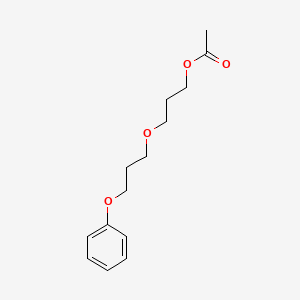

![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
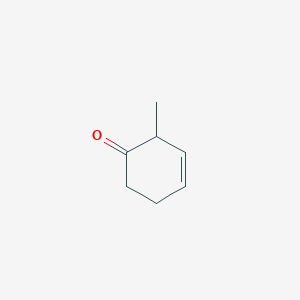
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
